Rhamnopterin
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Overview
Description
Rhamnopterin is a derivative of biopterin, a compound known for its significant biological activities. It has been studied for its potential in reducing the incidence of liver tumors when administered alongside certain carcinogens . This compound is a pterin derivative, which places it in a class of compounds known for their roles in various biological processes, including enzyme cofactor functions.
Preparation Methods
The synthesis of rhamnopterin involves several steps, typically starting from biopterin or its derivatives. The synthetic routes often include specific reaction conditions such as controlled temperatures and pH levels to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Rhamnopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of reactive oxygen species, which have significant biomedical implications .
Scientific Research Applications
Rhamnopterin has been extensively studied for its applications in scientific research. In chemistry, it is used to study the reactivity of pterin derivatives. In biology and medicine, this compound has shown potential in reducing the incidence of liver tumors when administered with carcinogens. It is also used in dietary studies to understand its effects on health .
Mechanism of Action
The mechanism of action of rhamnopterin involves its interaction with various molecular targets and pathways. It is known to produce reactive oxygen species under certain conditions, which can lead to oxidative stress and subsequent biological effects. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with enzymes and other proteins involved in oxidative stress responses .
Comparison with Similar Compounds
Rhamnopterin is similar to other pterin derivatives such as biopterin, neopterin, and tetrahydrobiopterin. it is unique in its ability to reduce the incidence of liver tumors when administered with certain carcinogens. This property sets it apart from other similar compounds, making it a valuable subject of study in cancer research .
List of Similar Compounds::- Biopterin
- Neopterin
- Tetrahydrobiopterin
- 6-Hydroxymethylpterin
- 6-Methylpterin
- 6,7-Dimethylpterin
Properties
IUPAC Name |
2-amino-6-(1,2,3-trihydroxybutyl)-3H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZLFABRHDXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C1=CN=C2C(=N1)C(=O)NC(=N2)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.